(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride
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Overview
Description
(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . These methods often require specific reaction conditions, such as the use of diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve high-throughput screening methods for the crystallization of salts of organic cations . This process can be optimized to yield single crystals of sufficient size and quality for further applications.
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the stereochemistry of the compound, leading to different products depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The reaction conditions, such as temperature and solvent, can significantly affect the outcome of these reactions.
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, the use of diazo compounds can lead to the formation of cyclopropane-containing amino acids .
Scientific Research Applications
Chemistry: In chemistry, (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of chiral catalysts and ligands.
Biology: In biology, this compound can be used to study the effects of chirality on biological systems. Its interactions with enzymes and receptors can provide insights into the role of stereochemistry in biological processes.
Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure can be used to develop new drugs with specific biological activities.
Industry: In industry, this compound can be used in the production of fine chemicals and pharmaceuticals. Its high purity and well-defined stereochemistry make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry can influence its binding to enzymes and receptors, leading to different biological effects. The exact molecular targets and pathways involved can vary depending on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride include (1S,2R)-(+)-Ephedrine hydrochloride and other chiral amines . These compounds share similar structural features but can have different reactivities and biological activities.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which can influence its chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1S,2R)-2-aminocyclopentane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONWWZXCWPTRDY-UYXJWNHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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